2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester
Overview
Description
2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester is a heterocyclic organic compound It is characterized by a pyrrole ring structure with an amino group at the 5-position, a carboxylic acid group at the 2-position, and an ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester typically begins with the preparation of the pyrrole ring. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The amino group can be introduced through a subsequent reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-: This compound lacks the ester group, which may affect its reactivity and applications.
Indole derivatives: These compounds have a similar heterocyclic structure but differ in their functional groups and biological activity.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)12-8(11)6-3-4-7(9)10-6/h5-6H,3-4H2,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBRTHPHNNWKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151853 | |
Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-10-4 | |
Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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